(3R,4S)-4-Fluoropyrrolidin-3-amine
Description
The Pyrrolidine (B122466) Scaffold in Organic Synthesis and Chemical Biology Research
The pyrrolidine ring, a five-membered nitrogen heterocycle, is a cornerstone in organic synthesis and medicinal chemistry. nih.gov Its prevalence in numerous biologically active compounds stems from several key features. The sp³-hybridized carbon atoms of the pyrrolidine ring allow for a three-dimensional exploration of pharmacophore space, a critical aspect in drug design. nih.gov This non-planar structure, which undergoes a phenomenon known as "pseudorotation," contributes to an increased 3D coverage of chemical space. nih.gov
Furthermore, the pyrrolidine scaffold provides multiple points for stereochemical diversity. The stereogenicity of the carbon atoms in the ring means that different stereoisomers can exhibit distinct biological profiles due to varied binding interactions with chiral biological targets like proteins. nih.gov This stereochemical richness makes the pyrrolidine ring a versatile and highly sought-after motif in the development of new therapeutic agents. nih.govacs.org Its utility is demonstrated in the synthesis of a wide array of bioactive molecules, including anticancer, anti-inflammatory, and central nervous system-targeting agents. nih.gov The modular nature of synthetic approaches to pyrrolidines allows for the creation of diverse molecular skeletons for biological screening. acs.orgchemrxiv.org
Strategic Incorporation of Fluorine in Chiral Molecules
The introduction of fluorine into chiral molecules is a widely employed strategy in medicinal chemistry and materials science. ucj.org.ua Fluorine's unique properties can profoundly influence a molecule's biological activity and physical characteristics. ucj.org.uaresearchgate.net
Influence of Fluorine on Conformational Properties and Stereoelectronic Effects
The substitution of hydrogen with fluorine, a small but highly electronegative atom, can dramatically alter the conformational preferences of a molecule. nih.gov This is due to a combination of steric and stereoelectronic effects. The C-F bond is highly polarized and strong, which can lead to significant dipole-dipole and charge-dipole interactions within the molecule. nih.govresearchgate.net
One of the most notable stereoelectronic phenomena is the gauche effect, where the presence of a fluorine atom can favor a gauche conformation over an anti conformation in a [X–Cα–Cβ–F] motif. acs.org This effect arises from hyperconjugation, an interaction between the bonding and anti-bonding orbitals of adjacent atoms. researchgate.net By strategically placing fluorine atoms, chemists can control the three-dimensional shape of molecules, which is crucial for their interaction with biological targets. nih.gov For instance, the introduction of fluorine into peptide backbones has been shown to either stabilize or disrupt helical conformations depending on its stereochemical placement. nih.gov
Modulating Physico-chemical and Intermolecular Interaction Profiles in Research Design
The incorporation of fluorine can significantly modulate a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and pKa. researchgate.netmdpi.com Increasing a compound's metabolic stability is a primary driver for fluorination, as the strength of the C-F bond makes it resistant to cleavage by metabolic enzymes. mdpi.com This can lead to drugs with longer half-lives. ucj.org.ua
Fluorine's high electronegativity can also influence a molecule's intermolecular interactions. While fluorine is a weak hydrogen bond acceptor, it can participate in hydrogen bonding in environments shielded from water. nih.gov It can also engage in other non-covalent interactions, such as dipole-dipole and multipolar interactions, which can be critical for ligand-receptor binding. researchgate.netmdpi.com The ability of fluorine to modulate these properties makes it a powerful tool in the rational design of molecules with desired biological activities. researchgate.net
Overview of (3R,4S)-4-Fluoropyrrolidin-3-amine as a Stereodefined Building Block
This compound emerges as a valuable, stereodefined building block in synthetic and medicinal chemistry. Its structure combines the desirable features of the pyrrolidine scaffold with the strategic placement of a fluorine atom and an amine group with a defined stereochemistry. This specific arrangement of functional groups makes it a powerful synthon for creating more complex molecules with precise three-dimensional architectures.
The trans-relationship between the fluorine at C-4 and the amine at C-3 on the pyrrolidine ring is expected to influence the ring's conformation and the presentation of the amine functionality for further reactions or biological interactions. The presence of both a nucleophilic amine and a conformation-directing fluorine atom on a chiral scaffold makes this compound a highly attractive starting material for the synthesis of novel pharmaceutical candidates. The development of enantioselective routes to similar fluorinated heterocyclic building blocks, such as 3,3-difluoropyrrolidin-4-ol, underscores the demand for such stereochemically pure compounds in drug discovery programs. nih.gov The defined stereochemistry of this compound allows for the systematic exploration of structure-activity relationships, a key process in the optimization of lead compounds.
| Property | Description |
| Scaffold | Pyrrolidine |
| Key Substituents | Fluorine, Amine |
| Stereochemistry | (3R,4S) |
| Potential Utility | Chiral building block in medicinal chemistry |
| Feature | Impact on Molecular Properties |
| Pyrrolidine Ring | Provides a 3D scaffold with defined stereocenters. nih.gov |
| Fluorine Atom | Influences conformation, metabolic stability, and pKa. researchgate.netnih.govmdpi.com |
| Amine Group | Acts as a key functional handle for further chemical modification. |
| Defined Stereochemistry | Allows for specific interactions with chiral biological targets. nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C4H9FN2 |
|---|---|
Molecular Weight |
104.13 g/mol |
IUPAC Name |
(3R,4S)-4-fluoropyrrolidin-3-amine |
InChI |
InChI=1S/C4H9FN2/c5-3-1-7-2-4(3)6/h3-4,7H,1-2,6H2/t3-,4+/m0/s1 |
InChI Key |
NNDGWIOJJXUONO-IUYQGCFVSA-N |
Isomeric SMILES |
C1[C@H]([C@H](CN1)F)N |
Canonical SMILES |
C1C(C(CN1)F)N |
Origin of Product |
United States |
Conformational Analysis and Stereoelectronic Principles Governing 3r,4s 4 Fluoropyrrolidin 3 Amine
Quantum Chemical Analysis of Conformational Equilibrium
The study of the conformational equilibrium of fluorinated pyrrolidines relies heavily on quantum chemical analysis. These computational methods provide insights into the relative energies and populations of different conformers, which are often difficult to determine experimentally.
Density Functional Theory (DFT) and Coupled Cluster (CCSD) Calculations
Quantum chemical investigations into fluorinated pyrrolidines frequently employ Density Functional Theory (DFT) and Coupled Cluster (CCSD) methods. nih.gov DFT, particularly with functionals like B3LYP incorporating dispersion corrections (e.g., B3LYP-D3BJ) and large basis sets such as 6-311++G**, is used to explore the relative energies of various conformations. nih.gov This level of theory has been applied to analyze the favored conformations of different stereoisomers of difluoropyrrolidines. nih.gov
Coupled Cluster theory, especially the CCSD (Coupled Cluster with Single and Double excitations) method, is considered a high-accuracy approach in quantum chemistry. uni-mainz.de It serves as a "gold standard" for calculating the electronic structure of molecules. uni-mainz.de In the context of fluorinated pyrrolidines, CCSD calculations are often used as a benchmark to validate the accuracy of the chosen DFT methods. nih.gov For instance, the conformational preferences of the 3-fluoropyrrolidinium cation have been studied using CCSD to ensure the reliability of the DFT results. nih.gov
Table 1: Computational Methods in Fluoropyrrolidine Analysis
| Method | Description | Application Example |
|---|---|---|
| DFT (B3LYP-D3BJ/6-311++G )** | A widely used quantum chemical method that calculates the electronic structure of many-body systems. The B3LYP functional with D3BJ dispersion correction provides a good balance of accuracy and computational cost for organic molecules. nih.gov | Exploring the relative energy of all favored conformations of various stereoisomers of difluoropyrrolidines. nih.gov |
| CCSD | A high-accuracy "gold standard" method in computational chemistry for calculating electron correlation. uni-mainz.de It is computationally expensive and often used to benchmark other methods. nih.govuni-mainz.de | Used as a benchmark against DFT calculations for the 3-fluoropyrrolidinium cation and 3-fluoropyrrolidine (B48656) to validate the computational model. nih.gov |
| NBO Analysis | Natural Bond Orbital analysis is used to study intramolecular and intermolecular bonding and interaction among bonds, providing insights into hyperconjugation and stereoelectronic effects. nih.gov | Used to determine the contribution of specific donor-acceptor orbital interactions, such as nN→σ*CF, to conformational stability. nih.govnih.gov |
Benchmarking Computational Models for Fluoropyrrolidine Conformations
Benchmarking is a critical step to ensure that the computational models used can accurately predict the conformational properties of molecules. nih.govnih.gov This process involves comparing the results from a chosen computational method, like DFT, against more accurate methods, such as CCSD, or experimental data from X-ray crystallography and NMR spectroscopy. nih.govnih.gov
For fluorinated pyrrolidines, a benchmark assessment was conducted by comparing the optimal DFT method with CCSD calculations and crystallographic data. nih.gov This comparison was performed using model systems like the 3-fluoropyrrolidinium cation and 3-fluoropyrrolidine to validate the computational approach before applying it to more complex difluorinated systems. nih.gov Such validation ensures the reliability of the calculated conformational equilibria and the underlying stereoelectronic effects. The performance of various conformer ensemble generators is often assessed using high-quality datasets of protein-bound ligand conformations to gauge their accuracy. nih.govnih.gov
Stereoelectronic Effects of Fluorine Substitution
The introduction of a fluorine atom onto the pyrrolidine (B122466) ring induces significant stereoelectronic effects that govern the conformational preferences of the molecule. These effects arise from interactions between electron orbitals and influence the stability of different puckers and substituent orientations.
Anomeric Effects (nN→σ*CF electron delocalization)
A key stereoelectronic interaction in α-fluoroamines like (3R,4S)-4-Fluoropyrrolidin-3-amine is the anomeric effect. This effect is characterized by the delocalization of electron density from the nitrogen lone pair (nN) into the antibonding orbital of the adjacent carbon-fluorine bond (σCF). nih.gov This nN→σCF interaction is a type of hyperconjugation that stabilizes conformations where the nitrogen lone pair and the C-F bond are oriented antiperiplanar to each other. nih.gov
In studies of related difluoropyrrolidines, this anomeric interaction was found to be a dominant factor in determining stability, imparting a strong conformational bias. nih.gov The stabilization energy from this nN→σ*CF electron delocalization can be substantial, with calculations showing it can contribute as much as 22.43 kcal/mol to the stability of a specific conformer. nih.gov This effect is particularly important in modulating the energetics of isomers where the fluorine is on the carbon adjacent to the nitrogen. nih.gov
Gauche Effects and their Contribution to Stereochemical Stability
The fluorine gauche effect is another important stereoelectronic interaction, typically observed in F-C-C-X fragments where X is an electron-withdrawing group like nitrogen. nih.gov This effect generally favors a conformation where the fluorine atom and the electronegative group are gauche to one another. The stability is attributed to stabilizing hyperconjugative interactions, such as σCH→σ*CF. nih.gov
However, in the case of fluorinated pyrrolidines, the role of the fluorine gauche effect can be less pronounced. nih.gov Investigations into difluoropyrrolidines revealed that the gauche effect assumes a secondary role in determining conformational stability. nih.gov Its influence is often overshadowed by more powerful steric and electrostatic interactions, as well as the anomeric effect. nih.gov This contrasts with other systems where the gauche effect is a primary determinant of conformation.
Charge-Dipole Interactions (e.g., C–F…N+) and Ring Pucker Bias
Electrostatic interactions, particularly charge-dipole interactions, play a crucial role in biasing the pucker of the pyrrolidine ring, especially in the protonated state. When the nitrogen atom is protonated (N+), a strong attractive interaction can occur between the positively charged nitrogen and the partial negative charge on the fluorine atom (Cδ+–Fδ−). nih.gov
Table 2: Summary of Stereoelectronic Effects
| Effect | Description | Influence on this compound |
|---|---|---|
| Anomeric Effect (nN→σ*CF) | Electron delocalization from the nitrogen lone pair to the antibonding orbital of the C-F bond. nih.gov | A major stabilizing factor, promoting conformations where the N lone pair and C-F bond are antiperiplanar. nih.gov |
| Gauche Effect (σCH→σ*CF) | A stabilizing interaction that favors a gauche arrangement between the fluorine and the vicinal nitrogen atom. nih.gov | Plays a secondary role, often overshadowed by stronger anomeric and electrostatic effects in the pyrrolidine ring. nih.gov |
| Charge-Dipole Interaction (C–F…N+) | Electrostatic attraction between the partial negative charge on fluorine and the positive charge on a protonated nitrogen. nih.gov | Strongly biases the ring pucker in the protonated state, favoring a cis orientation of the F and NH2+ groups. nih.gov |
Influence of Fluorine on Ring Dynamics and Isomerization Processes
The presence of a highly electronegative fluorine atom on the pyrrolidine ring of this compound introduces significant stereoelectronic effects that govern the ring's dynamic behavior. These effects modulate the conformational equilibrium of the five-membered ring and can influence the rate of isomerization processes in related structures.
The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, most commonly described as "envelope" or "twist" forms. For substituted pyrrolidines, particularly those derived from proline, these puckers are typically designated as Cγ-endo (where the Cγ atom is displaced on the same side as the carboxyl group in proline) or Cγ-exo (where Cγ is on the opposite side). The introduction of a fluorine atom at the C4-position, as in this compound, strongly influences this puckering preference. researchgate.netnih.gov
The dominant stereoelectronic interaction responsible for this control is the gauche effect. rsc.org This effect, in the context of fluorinated pyrrolidines, involves a stabilizing hyperconjugative interaction between a C–H bonding orbital (σC–H) and an anti-bonding C–F orbital (σ*C–F). wikipedia.orgnih.gov For this interaction to be maximal, the C-H and C-F bonds must be oriented anti-periplanar to each other. rsc.org
In the analogous and extensively studied (4S)-fluoroproline, the stereochemistry at the C4 carbon dictates a strong preference for the Cγ-endo pucker. researchgate.netnih.gov This conformation allows for an anti-periplanar arrangement between the C5-H bond and the C4-F bond, maximizing the stabilizing σC5–H → σ*C4–F hyperconjugation. Conversely, (4R)-fluoroproline exhibits a strong preference for the Cγ-exo pucker. researchgate.netnih.gov Given the (4S) configuration of the fluorine atom in this compound, it is expected to exhibit a similar strong bias for an endo-type pucker, where the fluorine atom occupies a pseudo-axial position. This conformational locking can significantly reduce the ring's flexibility compared to the unsubstituted pyrrolidine. nih.gov
Table 1: Influence of Fluorine Stereochemistry on Pyrrolidine Pucker Preference in N-Acyl Proline Methyl Ester Models
| Compound | Dominant Pucker | Approximate Population Ratio (Endo:Exo or Exo:Endo) | Primary Stabilizing Interaction |
|---|---|---|---|
| (4S)-Fluoroproline derivative | Cγ-endo | >99:1 researchgate.net | Gauche effect (σC5–H → σC4–F) rsc.orgnih.gov |
| (4R)-Fluoroproline derivative | Cγ-exo | 1:6 nih.gov | Gauche effect (σC3–H → σC4–F) rsc.orgnih.gov |
| Unsubstituted Proline derivative | Cγ-exo | Varies, often slight exo preference | - |
| (3S,4R)-3,4-Difluoroproline derivative | Minimal bias | Similar to unsubstituted proline rsc.org | Opposing effects of the two fluorine atoms rsc.org |
This table illustrates the strong directing effect of a single fluorine atom on ring pucker in model systems, which provides a basis for predicting the conformation of this compound.
In N-acylated pyrrolidines like proline-containing peptides, the rotation around the amide bond (Xaa-Pro bond) is a slow process, leading to the existence of distinct cis and trans isomers. The rate of this isomerization is biologically significant and can be a rate-limiting step in protein folding. rsc.org
The incorporation of fluorine at the 4-position of the pyrrolidine ring has been shown to affect this dynamic process. The highly polar and electron-withdrawing nature of the C-F bond can destabilize the planar, charged resonance structure of the amide bond. rsc.org This destabilization of the ground state can lead to a lower energy barrier for rotation, thereby increasing the rate of cis-trans isomerization. While direct studies on this compound are limited, research on fluoroproline models indicates that fluorination generally accelerates this isomerization. rsc.org This effect highlights another layer of control exerted by the fluorine substituent, influencing not just the static conformation of the ring but also its key dynamic properties.
Conformational Analysis of Protonated Forms and Ionic Derivatives
When the pyrrolidine nitrogen of this compound is protonated, as it would be under physiological pH, a new and powerful conformational influence comes into play. The interaction between the resulting positively charged ammonium (B1175870) center (N+) and the electronegative fluorine atom (Fδ−) significantly impacts the conformational equilibrium.
In related fluorinated piperidinium (B107235) salts, a strong electrostatic attraction between the N+ and the fluorine atom has been observed. nih.gov This interaction favors a gauche arrangement of the N+-C-C-F moiety, which often results in the fluorine atom adopting an axial position to minimize the distance to the charged nitrogen. nih.govresearchgate.net This electrostatic stabilization can be substantial, in some cases reversing the conformational preference observed in the neutral free base. nih.gov For example, in 4-fluoropiperidinium salts, the axial conformer is favored, a reversal from the equatorial preference in the neutral amine. nih.gov
Applying this principle to this compound hydrochloride, the protonated form of the pyrrolidine nitrogen would create a strong N+-C5-C4-F electrostatic interaction. This would further reinforce the endo-pucker preference already favored by the gauche effect, as this conformation brings the fluorine atom into a gauche relationship with the nitrogen substituent. The combination of hyperconjugative and electrostatic effects leads to a highly stabilized and well-defined conformation for the protonated molecule.
Table 2: Dominant Conformational Effects in Fluorinated Aza-Heterocycles
| System | State | Dominant Effect | Favored Conformation |
|---|---|---|---|
| 4-Fluoropyrrolidine (4S-isomer) | Neutral | Gauche Effect (Hyperconjugation) | Endo-pucker researchgate.net |
| 4-Fluoropyrrolidine (4S-isomer) | Protonated (N+) | Electrostatic Attraction (N+•••Fδ−) & Gauche Effect | Strongly favored Endo-pucker nih.govresearchgate.net |
| 4-Fluoropiperidine | Neutral | A-value (Sterics) | Equatorial-F |
| 4-Fluoropiperidinium Salt | Protonated (N+) | Electrostatic Attraction (N+•••Fδ−) | Axial-F nih.gov |
This table summarizes the interplay of stereoelectronic forces that dictate the conformation of fluorinated nitrogen heterocycles in both their neutral and protonated states.
Derivatization and Functionalization Strategies for 3r,4s 4 Fluoropyrrolidin 3 Amine As a Chemical Building Block
Utilization as a Chiral Scaffold for Diverse Chemical Structures
The rigid, stereochemically defined structure of (3R,4S)-4-Fluoropyrrolidin-3-amine makes it an exemplary chiral scaffold or template for the synthesis of complex molecular architectures. enamine.netnih.gov By utilizing this pre-existing stereochemical information, chemists can construct target molecules with a high degree of stereocontrol, bypassing the need for challenging asymmetric syntheses at later stages. researchgate.net
The utility of the (3R,4S)-aminopyrrolidine core is highlighted in its incorporation into potent, biologically active agents. For example, the structurally related (3R,4S)-3-methoxy-4-methylaminopyrrolidine is a key structural component of certain quinoline-based antibacterial compounds and naphthyridine-based antitumor agents. researchgate.net In these examples, the pyrrolidine (B122466) ring serves as a central organizing unit, correctly positioning the necessary pharmacophoric elements in three-dimensional space to ensure effective interaction with their biological targets.
Furthermore, the broader class of chiral substituted pyrrolidines has been successfully employed as scaffolds for inhibitors of enzymes such as neuronal nitric oxide synthase (nNOS). nih.gov Although these examples may have different substitution patterns (e.g., (3R,4R)), they underscore the principle of using the pyrrolidine ring system as a foundational element for designing potent and selective enzyme inhibitors. The defined stereochemistry of the substituents on the pyrrolidine ring is crucial for achieving the desired binding affinity and selectivity. nih.gov
Functionalization of the Amine Moiety
The presence of two distinct amine groups—a primary amine at the C-3 position and a secondary amine as part of the pyrrolidine ring—provides rich opportunities for selective functionalization. The primary amine is generally more nucleophilic and less sterically hindered, allowing for selective reactions under controlled conditions.
The primary amine of this compound is readily converted into a wide range of amides, ureas, and carbamates, which are key functional groups in many pharmaceutical agents.
Amides: Standard peptide coupling conditions, employing a carboxylic acid and a coupling agent such as DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can be used to form a stable amide bond. This reaction is fundamental for incorporating the fluoropyrrolidine moiety into peptidomimetics or for attaching various side chains.
Ureas: The synthesis of ureas can be achieved by reacting the amine with an isocyanate. For unsymmetrical ureas, a two-step, one-pot procedure involving the reaction with an isocyanate followed by the addition of a different amine is often employed. researchgate.net Alternative methods include the Curtius rearrangement of N-acylbenzotriazoles in the presence of the amine. organic-chemistry.org These urea (B33335) derivatives are often explored as potent enzyme inhibitors, for instance, as dual inhibitors of TIE-2 and VEGF-R2 receptor tyrosine kinases. nih.gov
Carbamates: Carbamates are typically formed by reacting the amine with a chloroformate (e.g., ethyl chloroformate) or by reaction with an alcohol in the presence of a carbonyl source like urea. organic-chemistry.org Like ureas and amides, carbamates are prevalent in drug molecules and can serve as bioisosteric replacements for other functional groups.
These functionalizations are critical for building structure-activity relationships (SAR) in drug discovery programs, allowing for fine-tuning of properties like hydrogen bonding capacity, solubility, and metabolic stability.
Both the primary and secondary amines of the scaffold can undergo alkylation and acylation, though the primary amine is typically more reactive.
Acylation: This is the process of forming an amide bond, as discussed previously, by reacting the amine with an acylating agent like an acid chloride or anhydride. This is a fundamental transformation in organic synthesis. youtube.com
Alkylation: The primary amine can be selectively mono- or di-alkylated through reactions with alkyl halides or via reductive amination with aldehydes or ketones. The secondary amine of the pyrrolidine ring can also be alkylated, often requiring more forcing conditions if the primary amine is protected. This N-alkylation of the pyrrolidine ring is a key step in the synthesis of various inhibitors, such as those for nNOS where the pyrrolidine is attached to a heterocyclic system. nih.gov
Strategic Incorporation into Complex Heterocyclic Systems
The bifunctional nature of this compound makes it an ideal synthon for constructing more complex heterocyclic systems. The two nitrogen atoms can participate in cyclization reactions to form fused or spirocyclic ring systems, or act as linkers between two different molecular fragments.
A prominent strategy involves the reaction of the pyrrolidine scaffold with molecules containing two electrophilic centers. For instance, reaction with a 2,4-dichloropyrimidine (B19661) derivative allows for sequential nucleophilic aromatic substitution, first by the more nucleophilic ring nitrogen, followed by intramolecular or intermolecular reaction involving the primary amine. This approach leads to the formation of complex structures where the pyrrolidine is integrated into a larger heterocyclic framework, a strategy used in creating potent kinase inhibitors.
Synthesis of Fluorinated Amino Acid and Peptide Analogues for Research
The this compound scaffold is a direct precursor to fluorinated analogues of the amino acid proline. The introduction of fluorine into proline and, by extension, into peptides and proteins, is a powerful tool for probing and modulating structure, stability, and biological function. nih.gov
The oxidation of the 3-amino group of the title compound, or a protected version thereof, can lead to the corresponding carboxylic acid, yielding a fluorinated proline derivative. The stereochemistry of the fluorine atom at the C-4 position has a profound and predictable impact on the conformational preferences of the pyrrolidine ring. nih.gov
The conformation of the five-membered proline ring is not planar and exists in a dynamic equilibrium between two primary puckered states: Cγ-exo (or C4-exo, "up" pucker) and Cγ-endo (or C4-endo, "down" pucker). The orientation of the substituent at the 4-position strongly influences this equilibrium.
(4R)-Fluoroproline (Flp): Studies on N-acetyl (4R)-fluoroproline methyl ester (Ac-Flp-OMe) show a strong preference for the Cγ-exo ring pucker. This conformation favors a trans geometry of the preceding amide bond in a peptide chain. researchgate.netbeilstein-journals.org
(4S)-Fluoroproline (flp): In contrast, the (4S) diastereomer strongly favors the Cγ-endo pucker, which is more compatible with a cis amide bond. researchgate.netbeilstein-journals.org
This stereoelectronic control allows for the rational design of peptides with specific secondary structures. For example, incorporating (4R)-fluoroproline can stabilize polyproline type II (PPII) helices, which are characterized by all-trans amide bonds. nih.gov Conversely, (4S)-fluoroproline can be used to favor turns or structures that require a cis-prolyl bond. These conformational effects have been leveraged to enhance the thermal stability of proteins like collagen and to study the kinetics of protein folding. nih.gov The table below summarizes the key conformational effects observed in model fluoroproline systems.
| Fluoroproline Derivative | Favored Ring Pucker | Influence on Amide Bond | Impact on Peptide Structure |
|---|---|---|---|
| (4R)-Fluoroproline (Flp) | Cγ-exo ("up") | Favors trans isomer | Stabilizes PPII helices; enhances thermal stability in collagen-like peptides. nih.gov |
| (4S)-Fluoroproline (flp) | Cγ-endo ("down") | Increases population of cis isomer | Promotes turns; destabilizes PPII helices. nih.gov |
| (3R,4S)-3-Fluoro-4-hydroxyproline | C4-endo | Recognized by VHL E3 ligase despite non-ideal pucker. nih.govacs.org | Used in PROTACs for targeted protein degradation. acs.org |
The synthesis of prolines containing fluorine at the C-3 position has also been explored. researchgate.net For instance, the synthesis and conformational analysis of 3-fluoro-4-hydroxyprolines revealed that C-3 fluorination can invert the natural ring pucker preference of hydroxyproline (B1673980) from C4-exo to C4-endo. nih.govacs.org Despite this change, a (3R,4S)-3-fluoro-4-hydroxyproline derivative was still recognized by the von Hippel-Lindau (VHL) E3 ligase, enabling its use in the development of Proteolysis Targeting Chimeras (PROTACs). nih.govacs.org These findings demonstrate the nuanced yet powerful influence of fluorination on molecular recognition and function.
Fluorinated Amino Acid Mimics and their Research Utility
The strategic incorporation of fluorine into amino acids has become a powerful tool in chemical biology and medicinal chemistry. Fluorine's high electronegativity and small size introduce unique stereoelectronic effects without significant steric bulk. These effects can profoundly influence the conformation, stability, and biological interactions of peptides and proteins. nih.govacs.orgresearchgate.net The scaffold of this compound presents a valuable starting point for the synthesis of fluorinated amino acid mimics, particularly analogues of proline. The defined (3R,4S) stereochemistry of this building block is crucial, as the spatial orientation of the fluorine atom dictates the conformational behavior of the resulting amino acid mimic. nih.gov
The primary strategy for converting this compound into a proline mimic involves the chemical modification of the 3-amino group and the pyrrolidine nitrogen. The pyrrolidine nitrogen is analogous to the α-amino group of proline, while the 3-amino group serves as a chemical handle for introducing the required carboxylic acid functionality, or a precursor thereof, to complete the amino acid structure. This transformation allows chemists to leverage the fixed stereochemistry of the fluorine atom to create conformationally constrained proline analogues.
The research utility of these fluorinated proline mimics is extensive, primarily stemming from the predictable conformational control exerted by the fluorine substituent. acs.org The electron-withdrawing nature of fluorine influences the puckering of the five-membered pyrrolidine ring, a phenomenon known as the gauche effect. acs.org For a proline analogue derived from a (3R,4S) scaffold, the fluorine atom at the C-4 position strongly favors a Cγ-exo pucker of the ring. acs.orgnih.gov This fixed pucker pre-organizes the peptide backbone, which can lead to enhanced thermal stability in structures like the collagen triple helix. nih.gov
Furthermore, the fluorine substituent modulates the equilibrium between the cis and trans isomers of the peptidyl-prolyl amide bond. nih.govljmu.ac.uk The specific stereochemistry of the fluorine atom can bias this equilibrium, a property that researchers exploit to study the kinetics of protein folding, where cis-trans isomerization can be a rate-limiting step. nih.gov For example, incorporating a (2S,4R)-4-fluoroproline ((4R)-FPro), which would be derived from a (3R,4S)-amine precursor, stabilizes the trans conformation of the preceding amide bond. nih.gov Conversely, the (4S)-FPro diastereomer tends to stabilize the cis conformer. nih.gov This ability to selectively favor one conformation over the other makes these mimics invaluable probes for dissecting protein structure-function relationships.
Finally, the presence of the ¹⁹F nucleus provides a sensitive and specific reporter for Nuclear Magnetic Resonance (NMR) studies. acs.orgljmu.ac.uk Since ¹⁹F is naturally 100% abundant and has a high gyromagnetic ratio, but is absent in natural biological systems, it offers a background-free signal for investigating protein conformation, dynamics, and interactions with other molecules. acs.org
Future Research Directions and Unaddressed Challenges
Novel Asymmetric Fluorination Methodologies for Pyrrolidine (B122466) Rings
The precise, stereocontrolled introduction of a fluorine atom onto a pyrrolidine ring remains a significant synthetic challenge. While methods exist, the development of novel, more efficient, and highly selective asymmetric fluorination techniques is a critical area for future research. Current strategies often involve multi-step sequences, which can be inefficient and limit the accessibility of diverse analogs. mdpi.com Future work should focus on the development of catalytic asymmetric methods that can directly and selectively fluorinate the pyrrolidine core.
Key areas for exploration include:
Transition-Metal Catalysis: The use of transition metals to facilitate selective fluorination is a promising avenue. rsc.org Research into new catalysts and ligands that can control the regioselectivity and stereoselectivity of the fluorination of pyrrolidine derivatives is needed.
Organocatalysis: Chiral organocatalysts have emerged as powerful tools in asymmetric synthesis. nih.gov The design of novel pyrrolidine-based organocatalysts, potentially incorporating fluorine themselves to modulate their catalytic activity, could lead to highly effective and enantioselective fluorination methods. mdpi.com For instance, the development of catalysts that can activate specific C-H bonds for fluorination would represent a major breakthrough. springernature.com
Enzymatic Fluorination: Biocatalysis offers a highly selective and environmentally friendly approach to synthesis. jddhs.com Exploring and engineering enzymes, such as fluorinases, for the specific fluorination of pyrrolidine precursors could provide a direct and highly enantiopure route to compounds like (3R,4S)-4-Fluoropyrrolidin-3-amine. st-andrews.ac.uk
Development of Advanced Computational Models for Predicting Fluorine Effects
The impact of fluorine on a molecule's properties can be profound and is often difficult to predict intuitively. nih.govbohrium.comacs.org Developing more sophisticated computational models is essential for rationally designing fluorinated molecules with desired biological activities.
Future research in this area should aim to:
Improve Force Fields: Current molecular mechanics force fields often struggle to accurately model the unique interactions of fluorine, such as its ability to form weak hydrogen bonds and engage in multipolar interactions. nih.govacs.org Refining these force fields to better account for fluorine's electronic properties will be crucial for more accurate simulations of protein-ligand binding and molecular dynamics. nih.gov
Predict Binding Affinities: The development of computational algorithms that can accurately predict the effect of fluorination on binding affinity is a major goal. nih.gov This includes modeling the complex interplay of enthalpic and entropic contributions that arise from the introduction of fluorine, such as the disruption of water networks in binding pockets. nih.govacs.org
19F NMR Chemical Shift Prediction: 19F NMR spectroscopy is a powerful tool for studying fluorinated molecules. lifechemicals.com Improving the accuracy of computational methods, such as density functional theory (DFT), for predicting 19F NMR chemical shifts would greatly assist in the characterization of novel fluorinated compounds and their interactions with biological targets. rsc.orgchemrxiv.orgresearchgate.net
Expansion of Applications in Chemical Biology Probe Design
The unique properties of fluorine make it an excellent tool for designing chemical biology probes to study biological processes. st-andrews.ac.ukbohrium.com this compound and its derivatives have significant potential in this area.
Future applications could include:
19F NMR Probes: The sensitivity of the 19F nucleus to its local environment makes it an ideal reporter for NMR-based studies of protein structure, dynamics, and ligand binding. researchgate.net Incorporating this compound into peptides or small molecules could allow for detailed in-cell studies of biological interactions. researchgate.net
Fluorescent Probes: While not inherently fluorescent, the pyrrolidine scaffold can be incorporated into larger fluorescent molecules. The fluorine atom can be used to modulate the photophysical properties of these probes, leading to new tools for cellular imaging. bohrium.comresearchgate.net
PET Imaging Agents: The radioisotope fluorine-18 (B77423) is widely used in positron emission tomography (PET). acs.orgnih.gov Developing efficient methods for the late-stage introduction of 18F into pyrrolidine-based molecules could lead to new PET tracers for diagnosing and monitoring diseases. diva-portal.org
Sustainable and Green Chemistry Approaches to Fluoropyrrolidine Synthesis
The synthesis of fluorinated compounds often relies on harsh reagents and conditions, raising environmental concerns. acs.orgrsc.org A key challenge for the future is the development of more sustainable and "green" methods for the synthesis of fluoropyrrolidines.
This will involve:
Safer Fluorinating Reagents: Moving away from hazardous fluorinating agents towards safer and more environmentally benign alternatives is a priority. sruc.ac.uk
Catalytic Methods: The use of catalytic methods, as mentioned in section 6.1, reduces waste by minimizing the need for stoichiometric reagents. jddhs.com
Alternative Solvents: Replacing traditional organic solvents with greener alternatives, such as water or supercritical CO2, can significantly reduce the environmental impact of synthesis. jocpr.commdpi.com
Renewable Feedstocks: Exploring the use of renewable starting materials for the synthesis of the pyrrolidine core would contribute to a more sustainable manufacturing process. jocpr.com
Integration with High-Throughput Screening in Early-Stage Research
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries. nih.govnih.gov Integrating the synthesis of fluorinated pyrrolidines with HTS platforms will be crucial for accelerating the discovery of new drug candidates.
Key aspects of this integration include:
Fragment-Based Drug Discovery (FBDD): Fluorinated fragments are particularly valuable in FBDD due to the utility of 19F NMR for screening. lifechemicals.comnih.gov A library of diverse fluorinated pyrrolidine fragments, including this compound, could be a valuable resource for identifying starting points for drug discovery programs. nih.gov
Automated Synthesis: Developing automated synthesis platforms that can rapidly generate libraries of fluorinated pyrrolidine analogs will be essential for feeding HTS campaigns. youtube.com
Q & A
Q. What synthetic strategies are optimal for preparing (3R,4S)-4-Fluoropyrrolidin-3-amine with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis is critical. Strategies include chiral pool synthesis using fluorinated precursors or asymmetric catalysis. For example, fluorination at the 4-position of pyrrolidine can be achieved via stereospecific fluorination agents (e.g., DAST or Deoxo-Fluor). Post-functionalization of the amine group may require protecting groups (e.g., Boc or Cbz) to prevent racemization. Purification via chiral HPLC or crystallization ensures enantiomeric purity ≥98% . Key Data: highlights fluorophenyl-pyrrolidine derivatives synthesized via stereospecific fluorination, while emphasizes chiral intermediates in kinase inhibitor synthesis.
Q. How can the stereochemistry and structural integrity of this compound be validated?
- Methodological Answer : Use X-ray crystallography to resolve absolute configuration (e.g., for pyrazole derivatives) or NMR spectroscopy (e.g., -NMR for fluorine environment analysis). Polarimetry and chiral derivatization (e.g., Mosher’s method) confirm enantiopurity. Compare experimental data with computed spectra (DFT or molecular modeling) .
Advanced Research Questions
Q. What experimental designs are recommended to resolve contradictions in biological activity data across different assays?
- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, co-solvents). Design parallel assays:
- In vitro kinase inhibition : Use recombinant JAK3 () or STE20/STE7 kinases () with ATP-competitive binding assays.
- Cell-based assays : Compare IC in HEK293 vs. primary cells to assess membrane permeability or off-target effects.
Validate findings with orthogonal techniques (e.g., SPR for binding kinetics, thermal shift assays for target engagement) .
Q. How does the fluorination at the 4-position of pyrrolidine influence pharmacological activity and metabolic stability?
- Methodological Answer : Fluorine enhances metabolic stability by blocking cytochrome P450 oxidation. Compare SAR of fluorinated vs. non-fluorinated analogs:
- Lipophilicity : Measure logP (shake-flask method) to assess membrane permeability.
- In vivo pharmacokinetics : Conduct rodent studies with LC-MS/MS quantification of plasma/tissue levels ( for fluorinated kinase inhibitors).
Fluorine’s electronegativity may also modulate target binding; use molecular dynamics simulations to study interactions (e.g., hydrogen bonding with kinase active sites) .
Q. What strategies mitigate racemization during scale-up synthesis of this compound?
- Methodological Answer : Racemization occurs under acidic/basic conditions. Mitigation steps:
- Low-temperature reactions : Limit exposure to heat during deprotection.
- Enzymatic resolution : Use lipases or esterases to separate enantiomers ().
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor chiral integrity in real time .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies between computational docking predictions and experimental binding affinity data?
- Methodological Answer : Discrepancies may arise from ligand flexibility or solvent effects. Refine models by:
Q. What analytical methods are critical for detecting trace impurities in this compound batches?
- Methodological Answer : Use LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) with a C18 column and 0.1% formic acid mobile phase to identify impurities at <0.1% levels. Pair with NMR for structural elucidation of unknown peaks. For chiral impurities, employ chiral GC-MS or supercritical fluid chromatography (SFC) .
Biological Evaluation
Q. What in vivo models are suitable for evaluating the blood-brain barrier (BBB) permeability of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
